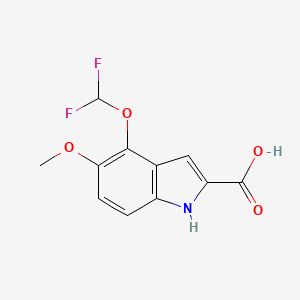

4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions. Key mechanisms include:

Decarboxylative coupling with aryl halides has been reported for similar indole derivatives under palladium catalysis, yielding biaryl products .

Functionalization of the Carboxylic Acid Group

The carboxylic acid participates in classical derivatization reactions:

Electrophilic Substitution on the Indole Ring

The electron-rich indole ring undergoes regioselective substitutions:

| Position | Reaction | Reagents | Products |

|---|---|---|---|

| C-3 | Bromination | NBS (N-bromosuccinimide), AIBN | 3-bromo derivative |

| C-5/C-7 | Nitration | HNO₃/H₂SO₄ | Nitro-substituted indoles |

The difluoromethoxy group at C-4 exerts an electron-withdrawing effect, moderately deactivating the ring.

Difluoromethoxy Group (OCHF₂)

-

Hydrolysis : Resistant under neutral conditions but cleaved by strong bases (e.g., NaOH, 100°C) to yield phenolic derivatives .

-

Radical Stability : Participates in radical chain reactions, enabling C–H functionalization .

Methoxy Group (OCH₃)

-

Demethylation : BBr₃ in DCM removes methyl groups, forming hydroxylated indoles.

Oxidation and Reduction Pathways

| Target Site | Reaction | Conditions | Products |

|---|---|---|---|

| Indole Ring | Oxidation with KMnO₄ | Acidic conditions | Oxindole or quinone derivatives |

| Carboxylic Acid | Reduction to alcohol | LiAlH₄ | 2-hydroxymethyl indole |

The difluoromethoxy group enhances oxidative stability compared to non-fluorinated analogues .

Supramolecular Interactions

Cyclic dimerization via O–H∙∙∙O hydrogen bonds between carboxylic acid groups is observed in crystalline states, influencing solubility and reactivity .

Comparative Reactivity of Structural Analogues

Wissenschaftliche Forschungsanwendungen

4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(difluoromethoxy)-3-hydroxybenzaldehyde: This compound shares the difluoromethoxy group but has a different core structure.

3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid: This compound also contains the difluoromethoxy group and is used in similar research applications.

Uniqueness

4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid is unique due to the combination of the indole core with both difluoromethoxy and methoxy groups. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.

Biologische Aktivität

4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique indole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. The presence of difluoromethoxy and methoxy groups enhances its chemical properties, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N2O4, with a molecular weight of approximately 257.19 g/mol. The indole moiety is a bicyclic structure that contributes to the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F2N2O4 |

| Molecular Weight | 257.19 g/mol |

| Structure | Indole-based |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Preliminary studies suggest potential activities such as:

- Antitumor Activity : The compound has been evaluated for its ability to inhibit tumor growth, showing promising results in vitro against various cancer cell lines.

- Enzyme Inhibition : It demonstrates inhibitory effects on several enzymes, including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in cancer metabolism and immune response modulation.

Case Studies

- Inhibition of IDO and TDO : A study reported that derivatives of indole-2-carboxylic acid, including those with difluoromethoxy substitutions, exhibited IC50 values in the micromolar range against IDO and TDO. For example, compounds structurally similar to this compound showed IC50 values ranging from 8.48 µM to 3.53 µM, indicating their potential as therapeutic agents in cancer treatment .

- Antimicrobial Properties : Another study explored the antimicrobial activity of several indole derivatives, including those with difluoromethoxy groups. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their utility as antimicrobial agents .

Structure-Activity Relationship (SAR)

The unique combination of difluoromethoxy and methoxy groups on the indole framework may enhance biological activities compared to other analogues. The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Indole core with difluoromethoxy and methoxy | Potentially enhanced bioactivity due to fluorine substituents |

| 5-Methoxyindole-2-carboxylic acid | Indole core with methoxy | Lacks difluoromethoxy group |

| 4-Methoxyindole-2-carboxylic acid | Indole core with methoxy | Does not contain fluorine substituents |

The mechanisms underlying the biological activity of this compound are likely multifaceted:

- Binding Affinity : Interaction studies reveal that this compound binds effectively to various biological macromolecules, influencing cellular pathways and gene expression.

- Enzyme Interactions : The presence of electron-withdrawing groups like difluoromethoxy enhances binding interactions through hydrogen bonding or other non-covalent interactions with target enzymes .

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO4/c1-17-8-3-2-6-5(9(8)18-11(12)13)4-7(14-6)10(15)16/h2-4,11,14H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPONUKNKUYUEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.